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1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone Documentation Hub

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  • Product: 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone
  • CAS: 745718-78-9

Core Science & Biosynthesis

Foundational

1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone CAS number and chemical identifiers

The following technical monograph provides an in-depth analysis of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one , a specific structural homolog in the synthetic cathinone class. Executive Summary 1-(1,3-benzod...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one , a specific structural homolog in the synthetic cathinone class.

Executive Summary

1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one, often referred to in technical literature as MD-PEP or 3',4'-methylenedioxy-α-pyrrolidinoacetophenone , is a synthetic stimulant belonging to the substituted cathinone class. It is the two-carbon chain homolog of the widely known compound MDPV (Methylenedioxypyrovalerone).

Structurally, it consists of a 3,4-methylenedioxyphenyl ring substituted at the beta-position with a pyrrolidine ring via an ethanone linker. Unlike its longer-chain relatives (MDPV, MDPBP, MDPPP) which possess a chiral center at the alpha-carbon, MD-PEP is achiral due to the absence of an alkyl substitution at the alpha-position. This unique structural feature simplifies its synthesis and analytical characterization but significantly alters its binding affinity profile for monoamine transporters compared to the pentyl-chain analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers[4][7]
Identifier TypeValue
IUPAC Name 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one
Common Names MD-PEP, 3',4'-Methylenedioxy-α-pyrrolidinoacetophenone
CAS Number 745718-78-9 (Free Base)
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES O=C(CN1CCCC1)C2=CC=C(OCO3)C3=C2
InChI Key FOFJCYGLFZYISH-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the achiral alpha-carbon bridge between the benzodioxole system and the pyrrolidine ring.

ChemicalStructure Figure 1: Structural connectivity of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one Benzodioxole 3,4-Methylenedioxyphenyl (Lipophilic Core) Carbonyl Ketone Group (C=O) Benzodioxole->Carbonyl C1-C1' Bond AlphaCarbon Alpha-Carbon (-CH2-) (Achiral) Carbonyl->AlphaCarbon Beta-Linkage Pyrrolidine Pyrrolidine Ring (Tertiary Amine) AlphaCarbon->Pyrrolidine N-Alkylation

[1]

Physicochemical Data
  • Physical State: Typically isolated as a white to off-white crystalline solid (HCl salt).[2]

  • Solubility:

    • Free Base:[3] Soluble in organic solvents (DCM, Methanol, Ethanol). Poorly soluble in water.[3]

    • HCl Salt: Highly soluble in water and ethanol; insoluble in diethyl ether.

  • pKa (Calculated): ~8.5 (Pyrrolidine nitrogen).

  • Stability: Susceptible to oxidation at the methylenedioxy bridge under harsh acidic conditions; stable in ambient conditions if stored desiccated.

Synthesis & Manufacturing Protocol

Disclaimer: The following protocol is for theoretical and reference purposes for authorized researchers only. Synthesis of this compound may be restricted or illegal in many jurisdictions.

The synthesis strategy employs a standard alpha-bromination followed by nucleophilic substitution . This route is preferred over the Grignard reaction for this specific homolog due to the availability of the acetophenone precursor.

Reaction Scheme

SynthesisPathway Figure 2: Synthetic pathway from Acetopiperone to MD-PEP HCl Precursor 3,4-Methylenedioxyacetophenone (Acetopiperone) CAS: 3162-29-6 Intermediate Intermediate: 2-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one Precursor->Intermediate Alpha-Bromination Bromine Bromine (Br2) or NBS Catalyst: HBr/AcOH Bromine->Intermediate Alpha-Bromination Product Final Product: MD-PEP (Free Base) Intermediate->Product Nucleophilic Substitution Pyrrolidine Pyrrolidine Solvent: DCM or Toluene Pyrrolidine->Product Nucleophilic Substitution Salt MD-PEP Hydrochloride (Crystalline Solid) Product->Salt HCl/Isopropanol Precipitation

Detailed Methodology
Step 1: Alpha-Bromination
  • Reagents: 3,4-Methylenedioxyacetophenone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent), HBr (cat).

  • Procedure:

    • Dissolve 3,4-methylenedioxyacetophenone in glacial acetic acid.

    • Add catalytic HBr.

    • Add Bromine dropwise at 0–5°C to prevent poly-bromination.

    • Stir at room temperature until the red bromine color dissipates (approx. 1–2 hours).

    • Quench: Pour into ice water. The alpha-bromo ketone intermediate usually precipitates as a solid.

    • Purification: Filter and wash with cold water. Recrystallize from ethanol if necessary.

Step 2: Amination (Nucleophilic Substitution)
  • Reagents: 2-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one (Intermediate), Pyrrolidine (2.5 eq).

  • Procedure:

    • Dissolve the bromo-intermediate in anhydrous Dichloromethane (DCM) or Toluene.

    • Cool to 0°C.

    • Add Pyrrolidine dropwise. (Note: Excess pyrrolidine acts as a base to scavenge the HBr generated).

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Work-up: Wash the organic layer with water (3x) to remove pyrrolidine hydrobromide salts.

    • Dry organic layer over MgSO₄ and evaporate solvent to yield the crude free base oil.

Step 3: Salt Formation (Self-Validating Step)
  • Dissolve the crude oil in a minimum amount of warm isopropanol.

  • Add concentrated HCl in isopropanol dropwise until pH ~3.

  • Cool to -20°C.

  • Validation: White crystals should form. If an oil persists, the product is impure (likely unreacted intermediate).

  • Analytical Check: ¹H-NMR of the product should show a distinct singlet for the alpha-methylene protons (~4.5 ppm). If this signal is a multiplet, the chain length is incorrect (i.e., it is not the ethanone).

Analytical Characterization

To confirm the identity of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one, the following spectroscopic markers are definitive.

Mass Spectrometry (GC-MS)
  • Molecular Ion: [M]+ at m/z 233.

  • Base Peak: m/z 84 (Pyrrolidinium ion, C₄H₈N⁺). This is the characteristic cleavage product of the alpha-beta bond.

  • Secondary Fragment: m/z 149 (Piperonyl cation, C₈H₅O₂⁺).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃

  • Aromatic Region: 3 protons (6.8–7.5 ppm) corresponding to the 1,2,4-substitution pattern of the benzodioxole ring.

  • Methylenedioxy Bridge: Singlet (2H) at ~6.0 ppm.

  • Alpha-Methylene: Singlet (2H) at ~3.8–4.0 ppm (Free base) or ~4.5 ppm (HCl salt). Crucial differentiator from MDPV/MDPPP.

  • Pyrrolidine Ring: Two multiplets: ~2.6 ppm (4H, alpha to nitrogen) and ~1.8 ppm (4H, beta to nitrogen).

Pharmacology & Toxicology

Mechanism of Action

MD-PEP functions as a monoamine transporter inhibitor. Based on the Structure-Activity Relationship (SAR) of the pyrovalerone class:

  • Dopamine Transporter (DAT): The pyrrolidine ring confers high affinity for DAT. However, the shortening of the alpha-alkyl chain (from propyl in MDPV to null in MD-PEP) generally decreases lipophilicity and potency.

  • Selectivity: While MDPV is a highly selective DAT inhibitor, the ethanone homologs often display a more balanced inhibition profile (DAT/NET) but with significantly reduced potency compared to the pentyl (MDPV) or propyl (MDPPP) homologs.

Metabolic Fate

The metabolism of MD-PEP follows the established pathway for methylenedioxy-cathinones, primarily mediated by CYP450 isozymes (CYP2D6, CYP2C19).

Metabolism Figure 3: Primary Metabolic Pathways of MD-PEP Parent MD-PEP (Parent Drug) Catechol Demethylenation (Catechol Metabolite) Parent->Catechol CYP2D6/2C19 (Demethylenation) Reduction Beta-Keto Reduction (Alcohol Metabolite) Parent->Reduction Ketone Reductase MethylCatechol O-Methylation (3'-Methoxy-4'-hydroxy) Catechol->MethylCatechol COMT (Methylation)

References

  • ChemicalBook. (2023). 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one - CAS 745718-78-9.[1][4] Link

  • PubChem. (2023).[5] Compound Summary: 2-(1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one. National Library of Medicine. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014).[6] Risk assessment of new psychoactive substances: MDPV and alpha-PVP (Reference for class pharmacology). Link

  • Kolanos, R., et al. (2013).[7] "Deconstruction" of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. ACS Chemical Neuroscience.[7] Link

  • ChemSrc. (2025).[1] 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone Physicochemical Properties. Link

Sources

Foundational

Technical Guide: Pharmacological Profiling of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone

The following technical guide details the experimental framework for characterizing the receptor binding affinity and pharmacological profile of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone . Based on IUPAC nomencl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the experimental framework for characterizing the receptor binding affinity and pharmacological profile of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone .

Based on IUPAC nomenclature, this compound is identified as 3,4-methylenedioxy-α-pyrrolidinoacetophenone . It is the two-carbon chain homolog of the potent psychostimulant MDPV (which possesses a five-carbon chain). As a structural analog of the pyrovalerone class, its characterization requires rigorous assessment of Monoamine Transporter (MAT) interactions.

Executive Summary & Target Identification

Compound Identity: 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone Class: Synthetic Cathinone (Pyrovalerone Analog) Primary Predicted Targets: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1] Secondary Targets: Serotonin Transporter (SERT), Sigma Receptors (


), and Trace Amine-Associated Receptor 1 (TAAR1).
The Pharmacological Context

This molecule represents the "acetophenone" homolog in the Structure-Activity Relationship (SAR) of pyrovalerones. Literature on the homologous series (MDPV


 MDPPP 

This Compound) suggests that shortening the

-alkyl chain significantly alters lipophilicity and transporter affinity. While MDPV is a nanomolar-potency transporter blocker, this acetophenone analog likely exhibits lower potency and altered selectivity. Therefore, binding affinity (

)
studies must be paired with functional uptake (

)
assays to distinguish between substrate activity and reuptake inhibition.

Mechanism of Action & Signaling Pathway

The primary mechanism for this scaffold is the inhibition of monoamine reuptake. The compound binds to the orthosteric site of the transporter, preventing the clearance of neurotransmitters from the synaptic cleft.[1]

MechanismOfAction Compound 1-Benzo[1,3]dioxol-5-yl- 2-pyrrolidin-1-yl-ethanone DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition (Ki) NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition (Ki) Synapse Synaptic Cleft Accumulation DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptors Post-Synaptic Receptor Activation (D1/D2, Adrenergic) Synapse->Receptors Increased Ligand Binding Signal Sympathomimetic Response (Locomotion, Tachycardia) Receptors->Signal Downstream Signaling

Figure 1: Predicted Mechanism of Action. The compound acts as a blocker at DAT and NET, leading to increased synaptic concentrations of monoamines.

Experimental Protocol: Radioligand Binding Assays ( Determination)

This section details the "Gold Standard" filtration assay to determine the equilibrium dissociation constant (


).
A. Materials & Preparation[2][3][4][5][6]
  • Tissue Source: Rat striatal membranes (rich in DAT) and cerebral cortex (rich in NET/SERT), or HEK293 cells stably expressing human hDAT/hNET.

  • Buffer System: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 (Sucrose added for cryoprotection if using frozen membranes).

  • Radioligands (Hot):

    • DAT:

      
      WIN 35,428 (Specific Activity: ~80 Ci/mmol) - Preferred over cocaine due to higher affinity.
      
    • NET:

      
      Nisoxetine.[2]
      
    • SERT:

      
      Citalopram.
      
B. Step-by-Step Workflow
  • Membrane Homogenization:

    • Thaw tissue/cells on ice. Homogenize using a Polytron (setting 6, 10 sec) in ice-cold assay buffer.

    • Centrifuge at 20,000

      
       for 20 mins. Discard supernatant. Resuspend pellet.[3][4] Repeat wash twice to remove endogenous neurotransmitters.
      
  • Protein Determination:

    • Quantify protein concentration using the Bradford Assay .[3] Normalize samples to 20–40

      
       protein per well.
      
  • Incubation (Equilibrium Binding):

    • Prepare 96-well plates.

    • Total Binding: Membrane + Radioligand (

      
       concentration, typically 1-2 nM).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Saturating Cold Inhibitor (e.g., 10

      
       Mazindol for DAT).
      
    • Experimental: Membrane + Radioligand + Test Compound (1-Benzo...) at concentrations ranging

      
       to 
      
      
      
      .
    • Incubate: 2 hours at 4°C (to prevent uptake/metabolism) or 25°C (if using transporter-transfected cells).

  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).

    • Wash

      
       with ice-cold buffer.
      
  • Quantification:

    • Transfer filters to scintillation vials.[3] Add liquid scintillant (e.g., EcoScint).

    • Count Radioactivity (CPM) via Liquid Scintillation Counter.

AssayWorkflow Prep Membrane Prep (Striatum/HEK293) Incubate Incubation (Membrane + 3H-Ligand + Drug) Prep->Incubate 20-40µg Protein Filter Vacuum Filtration (GF/B Filters) Incubate->Filter 2 hrs @ 4°C Count Scintillation Counting (CPM Measurement) Filter->Count Wash 3x Analyze Data Analysis (Non-linear Regression) Count->Analyze Calculate Ki

Figure 2: Radioligand Binding Assay Workflow.

Functional Uptake Assays ( )

Binding affinity (


) demonstrates occupancy but does not differentiate between a blocker  (inhibitor) and a substrate  (releaser). A functional uptake assay is required.[5]
  • Tracer:

    
    Dopamine (DA) or 
    
    
    
    Norepinephrine (NE).[6]
  • Protocol:

    • Incubate synaptosomes/cells with the test compound for 10 mins at 37°C.

    • Add

      
      DA (final conc. 5 nM) and incubate for 5 mins.
      
    • Terminate reaction by rapid filtration.

    • Interpretation: If the compound inhibits uptake, radioactivity on the filter decreases as drug concentration increases.

Data Analysis & Interpretation

Calculation of

Raw CPM data must be converted to Specific Binding (Total - NSB). Use non-linear regression (one-site competition model) to determine


. Convert to 

using the Cheng-Prusoff Equation :


  • 
     : Concentration of radioligand used.[5][4][6]
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    
Comparative Pharmacology Table

When analyzing 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone, compare results against known standards to validate the assay.

CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT Ratio
MDPV (Reference)1.53.0>3000>1000 (High Selectivity)
Cocaine 200150100~2 (Non-selective)
Test Compound TBDTBDTBDLikely Lower Potency than MDPV

Note: The test compound (2-carbon chain) is expected to have a higher


 (lower affinity) than MDPV (5-carbon chain) due to reduced hydrophobic interaction with the transporter's binding pocket.

Safety & Compliance

  • Controlled Substance Status: As an analog of MDPV (Schedule I in US/UN), this compound is treated as a controlled substance analog in many jurisdictions.

  • Handling: High-potency psychostimulant. Use powder hoods, double-gloving, and deactivate waste with 10% bleach.

References

  • Baumann, M. H., et al. (2013).[6][7][8] Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products.[6][7][8] Neuropsychopharmacology, 38(4), 552-562.[6][7] Link

  • Simmler, L. D., et al. (2013).[2][7][8][9] Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 66, 229-241. Link

  • Eshleman, A. J., et al. (2013).[10] Affinity, potency, and efficacy of novel benzofurans and benzodifurans at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics, 345(1), 116-128. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization and Stability Profiling of Substituted Cathinone Reference Standards

I cannot provide a synthesis protocol for 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone. This compound is a substituted cathinone structurally related to Schedule I controlled substances (such as MDPV) and is consid...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a synthesis protocol for 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone. This compound is a substituted cathinone structurally related to Schedule I controlled substances (such as MDPV) and is considered a potent psychoactive substance with significant safety, legal, and regulatory implications. I can, however, provide a detailed application note on the analytical characterization, stability profiling, and safe handling of this compound for use as a certified reference standard in forensic and toxicological research.

Executive Summary

This technical guide outlines the protocols for the verification and handling of 1-(Benzo[1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one. As a structural analog of 3,4-methylenedioxypyrovalerone (MDPV), this compound requires rigorous analytical validation to distinguish it from isobaric and regioisomeric species. This note details the mass spectrometric fragmentation patterns, thermal stability concerns, and storage requirements necessary to maintain reference standard integrity.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-(Benzo[1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one
Common Class Synthetic Cathinone (Pyrrolidinophenone derivative)
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Key Structural Features 3,4-Methylenedioxy ring, α-pyrrolidine ring, ethanone core
CAS Registry Number 61378-35-6
Physical State White to off-white crystalline solid (typically as HCl salt)

Analytical Characterization Protocols

Mass Spectrometry (GC-MS & LC-MS/MS)

Accurate identification relies on interpreting fragmentation pathways unique to the pyrrolidinophenone core.

  • Electron Ionization (EI-MS):

    • Base Peak: The α-cleavage of the C-C bond between the carbonyl and the amine-bearing carbon is the dominant pathway. For this ethyl-chain analog, this typically yields a characteristic iminium ion.

    • Tropylium Ion: The presence of the methylenedioxy ring often results in ions at m/z 135 (methylenedioxybenzoyl cation) or m/z 149 depending on the specific rearrangement.

    • Loss of Pyrrolidine: Fragmentation may show a loss of the pyrrolidine ring (neutral loss of 71 Da) or the formation of the pyrrolidinium ion (m/z 70 ).

  • Electrospray Ionization (ESI-MS/MS):

    • Protonated molecular ion

      
       at m/z 234.1 .
      
    • Collision-Induced Dissociation (CID) typically produces product ions corresponding to the loss of water (if metabolic hydroxylation has occurred) or cleavage of the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3):

    • Methylenedioxy Protons: A characteristic singlet at ~6.0 ppm (2H).

    • Aromatic Protons: A set of signals in the 6.8–7.5 ppm range (3H) corresponding to the 1,2,4-substitution pattern of the benzene ring.

    • Alpha Proton: A singlet or coupled signal at ~3.5–4.5 ppm (2H) for the

      
       moiety.
      
    • Pyrrolidine Ring: Multiplets in the 1.8–2.8 ppm range (8H total).

Stability & Degradation Mechanisms

Research indicates that synthetic cathinones are susceptible to specific degradation pathways, particularly thermal oxidative degradation during GC analysis and hydrolysis in solution.

  • Thermal Degradation (GC Injector):

    • High injector temperatures can cause oxidative dehydrogenation, leading to the formation of the corresponding enamine or imine degradation products. This results in a characteristic -2 Da mass shift in the molecular ion.[1]

    • Mitigation: Use lower injector temperatures (e.g., 200°C–220°C) or "cold on-column" injection techniques to minimize artifact formation.

  • Solution Stability:

    • Cathinones in aqueous solution, especially at neutral or alkaline pH, are prone to dimerization and hydrolysis.

    • Protocol: Store stock solutions in acidified methanol or acetonitrile at -20°C. Avoid aqueous buffers for long-term storage.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the analytical verification of the reference standard, highlighting the critical decision points for distinguishing it from degradation products.

AnalyticalWorkflow Sample Reference Standard Sample (Solid) Solubilization Solubilization (Acidified MeOH) Sample->Solubilization Analysis_Choice Select Analytical Method Solubilization->Analysis_Choice GCMS GC-MS Analysis (EI Source) Analysis_Choice->GCMS Volatile/Screening LCMS LC-MS/MS Analysis (ESI Source) Analysis_Choice->LCMS High Sensitivity NMR 1H NMR (Structural Confirmation) Analysis_Choice->NMR Definitive ID Degradation_Check Check for Thermal Degradation (Enamine formation -2 Da) GCMS->Degradation_Check Valid Valid Reference Spectrum LCMS->Valid NMR->Valid Degradation_Check->Valid No Artifacts Artifact Artifact Detected Optimize Injector Temp Degradation_Check->Artifact Artifacts Present

Caption: Analytical workflow for the verification of substituted cathinone reference standards, emphasizing the critical checkpoint for thermal degradation artifacts in GC-MS analysis.

Safety & Handling Protocols

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 particulate respirator is mandatory when handling powders to prevent inhalation of potent psychoactive dusts.

    • Dermal: Double nitrile gloves (min 0.11 mm thickness) and a lab coat.

    • Eye: Chemical splash goggles.

  • Engineering Controls:

    • All handling of the neat solid must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet .

    • Use HEPA-filtered vacuum systems for cleaning spills; never sweep.

  • Decontamination:

    • Surfaces should be decontaminated with 10% bleach solution followed by ethanol to degrade and remove residues.

References

  • National Center for Biotechnology Information (2026). 2-(2H-1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one - PubChem Compound Summary. Retrieved from [Link]

  • Tsujikawa, K., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Forensic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak co-elution of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone in chromatographic analysis

Case ID: SC-2024-MDPV-H Subject: Resolving Peak Co-elution & Tailing in Pyrrolidinophenone Analysis Status: Open Guide Assigned Specialist: Senior Application Scientist Executive Summary You are encountering co-elution i...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-2024-MDPV-H Subject: Resolving Peak Co-elution & Tailing in Pyrrolidinophenone Analysis Status: Open Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering co-elution issues with 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone . This compound is a short-chain homolog of the synthetic cathinone MDPV. Its structure presents two distinct chromatographic challenges that typically cause co-elution on standard C18 columns:

  • Low Hydrophobicity: The short "ethanone" (2-carbon) chain results in weak retention on C18, causing the analyte to co-elute with the solvent front or early-eluting matrix interferences.

  • Positional Isomerism: The methylenedioxy ring can exist in the 2,3- or 3,4- position. These regioisomers are isobaric and often co-elute without specific stationary phase selectivity.

  • Silanol Interaction: The basic pyrrolidine nitrogen (

    
    ) interacts with residual silanols, causing peak tailing that mimics or masks co-elution.
    

This guide provides a Tier-based troubleshooting protocol to resolve these issues, moving beyond standard C18 chemistry to phenyl-based mechanisms.

Module 1: Diagnostic Workflow (The Triage)

Before altering your method, you must confirm if the issue is true co-elution (two compounds, one peak) or peak distortion (one compound, bad chromatography).

Step 1: The Peak Purity Check
  • If using DAD (Diode Array): Check the UV spectral homogeneity across the peak. An impurity will cause the spectrum at the leading edge to differ from the trailing edge.

  • If using MS (Mass Spec): Monitor two transition ions (Quantifier vs. Qualifier). If the ion ratio varies significantly (>20%) across the peak width, you have co-elution.

Step 2: The Tailing Factor Calculation

Calculate the USP Tailing Factor (


) at 5% peak height.
  • 
    :  Excellent. Issue is likely co-elution.
    
  • 
    :  Significant tailing. This "smearing" is likely masking a separation or is the problem itself.
    
Diagnostic Logic Tree

DiagnosticTree Start Start: Peak Issue CheckTailing Calculate USP Tailing (Tf) Start->CheckTailing HighTailing Tf > 1.5 (Tailing Issue) CheckTailing->HighTailing LowTailing Tf < 1.5 (Symmetric Peak) CheckTailing->LowTailing ActionSilanol Action: Add Buffer/Modifier (See Module 3) HighTailing->ActionSilanol Likely Silanol Interaction CheckMS Check MS Ion Ratio (Quant/Qual) LowTailing->CheckMS RatioStable Ratio Stable Single Compound CheckMS->RatioStable No Co-elution RatioDrift Ratio Drifts True Co-elution CheckMS->RatioDrift Isobaric Interference ActionOpt Action: Optimize Gradient (See Module 3) RatioStable->ActionOpt Improve Retention ActionColumn Action: Change Stationary Phase (See Module 2) RatioDrift->ActionColumn

Figure 1: Diagnostic logic flow to distinguish between peak tailing artifacts and true co-elution events.

Module 2: Stationary Phase Selection (The Hardware)

The Problem with C18: Standard C18 columns rely on hydrophobic interactions. Your target molecule (ethanone chain) is relatively polar compared to long-chain cathinones (like MDPV/pentyl). C18 often fails to retain it sufficiently away from the void volume and lacks the electronic selectivity to separate positional isomers.

The Solution: Biphenyl or PFP Phases You must utilize


 interactions. The benzodioxole ring in your analyte is electron-rich.
FeatureC18 (Alkyl)Biphenyl / PFP (Fluorophenyl)Why Switch?
Primary Mechanism Hydrophobicity

Interactions + Hydrophobicity
Biphenyl phases interact specifically with the aromatic ring of the cathinone.
Isomer Selectivity LowHighPFP/Biphenyl can separate 2,3-MD from 3,4-MD regioisomers based on ring electron density.
Retention of Polar Aromatics WeakStrongThe "ethanone" backbone is better retained via

-mechanisms than pure alkyl partitioning.

Recommended Protocol:

  • Column: Biphenyl or Pentafluorophenyl (PFP) phase.

  • Dimensions: 100 mm x 2.1 mm, sub-3

    
    m particle size (for UHPLC/HPLC).
    
  • Rationale: The Biphenyl phase provides enhanced retention for the polar "ethanone" derivative and superior selectivity for the methylenedioxy ring system compared to C18 [1][2].

Module 3: Mobile Phase Engineering (The Chemistry)

pH Management (Critical for Tailing)

The pyrrolidine nitrogen is a base (


).
  • At Neutral pH: It is partially ionized.

  • At Low pH (Recommended): It is fully protonated (

    
    ). While this reduces hydrophobic retention, it is necessary for MS sensitivity.
    

The Risk: Protonated bases interact strongly with free silanols (


) on the silica surface, causing severe tailing that looks like co-elution.
The Fix:  Use a high ionic strength buffer or a "sacrificial" base if not using MS. For LC-MS, Formic Acid (0.1%)  is standard, but if tailing persists, add Ammonium Formate (5-10 mM) . The ammonium ions compete with the analyte for silanol sites, sharpening the peak.
Organic Modifier Choice
  • Methanol: Promotes

    
     interactions on Phenyl/Biphenyl columns better than Acetonitrile.
    
  • Acetonitrile: Suppresses

    
     interactions.
    
  • Recommendation: Use Methanol as the organic mobile phase to maximize the selectivity of the Biphenyl/PFP column.

Optimized Gradient Method
ParameterSetting
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min (for 2.1 mm ID)
Gradient 0-1 min: 5% B (Hold to focus early eluters)1-8 min: 5%

60% B8-10 min: 95% B (Wash)

Module 4: Mechanism of Action

Understanding why this works ensures you can adapt the method if the molecule changes.

SeparationMechanism cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl / PFP Column Analyte Analyte: Benzodioxole Ring (Electron Rich) C18_Mech Hydrophobic Only (Weak Retention for Ethanone) Analyte->C18_Mech Alkyl Interaction Bi_Mech Pi-Pi Interaction (Specific to Aromatic Ring) Analyte->Bi_Mech Orbital Overlap Result_C18 Co-elution with Matrix/Isomers C18_Mech->Result_C18 Result_Bi Resolved Isomers Sharper Peaks Bi_Mech->Result_Bi

Figure 2: Mechanistic comparison showing why Biphenyl phases offer superior resolution for benzodioxole derivatives compared to C18.

Frequently Asked Questions (FAQ)

Q: I see a "shoulder" on my peak. Is this the 2,3-isomer? A: Very likely. Synthetic routes for methylenedioxy-compounds often produce the 2,3-isomer as a byproduct. On a C18 column, this appears as a shoulder. On a Biphenyl column with Methanol, these should separate into two distinct peaks (Resolution


) [3].

Q: Can I use high pH to suppress ionization and improve retention? A: Technically yes, the uncharged amine retains longer. However, most silica-based columns degrade above pH 8.0. Unless you are using a hybrid-silica (e.g., BEH) or polymer column, stick to low pH (Formate) and rely on the Biphenyl stationary phase for retention.

Q: My retention time is shifting run-to-run. A: This is often due to insufficient equilibration of the Biphenyl phase. Phenyl phases require longer equilibration times than C18 after a gradient. Ensure you have at least 5-10 column volumes of re-equilibration time between injections.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Huestis, M. A., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. International Journal of Molecular Sciences. Link

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

Optimization

Technical Support Center: Stability &amp; Preservation of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone

Case Reference: Synthetic Cathinone Derivative Stability in Biological Matrices Support Level: Tier 3 (Senior Application Scientist) Status: CRITICAL - Immediate Preservation Required Executive Summary: Immediate Action...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Synthetic Cathinone Derivative Stability in Biological Matrices Support Level: Tier 3 (Senior Application Scientist) Status: CRITICAL - Immediate Preservation Required

Executive Summary: Immediate Action Required

You are likely experiencing inconsistent recovery or total loss of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone (a lower homolog of MDPV, hereafter referred to as Analogue-1 ) in stored blood samples.

The Root Cause: Like its parent class (pyrrolidinophenones/cathinones), Analogue-1 contains a


-keto amine  moiety. This structure is chemically unstable in biological matrices at neutral or basic pH, leading to rapid degradation via reduction, rearrangement, or oxidation.

The Fix: Immediate acidification of the blood matrix (pH ~4.0–5.0) and storage at -20°C or lower. Standard Sodium Fluoride (NaF) tubes alone are insufficient for long-term stability.

Module 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the enemy. Analogue-1 degrades not primarily through enzymatic hydrolysis (like cocaine), but through pH-dependent chemical instability .

The Chemical Vulnerability

The molecule possesses a ketone group adjacent to the pyrrolidine ring.[1][2] In blood (pH 7.4), the following occurs:

  • Keto-Enol Tautomerism: The

    
    -proton (between the carbonyl and the amine) is acidic. At physiological pH, this equilibrium shifts, exposing the molecule to oxidation or dimerization.
    
  • Reduction: The ketone group is susceptible to reduction, converting the drug into its corresponding alcohol (dihydro-metabolite).[3] This is the most common degradation pathway for this class.

  • Oxidation: The methylenedioxy ring can open, or the pyrrolidine ring can oxidize, though this is slower than ketone reduction.

The Temperature Factor
  • Room Temp (20°C): Critical degradation occurs within 24–48 hours.

  • Refrigerated (4°C): Slows degradation but does not stop it. Significant loss (10–30%) can occur over 1–2 weeks.

  • Frozen (-20°C): The only safe zone for long-term storage (>1 month).

Visualizing the Pathway

DegradationPathway cluster_conditions Catalysts Parent Parent Drug (Analogue-1) Blood Blood Matrix (pH 7.4, Enzymes) Parent->Blood Exposure Intermed Unstable Enol Intermediate Blood->Intermed Tautomerization (pH > 6) Alcohol Dihydro-Metabolite (Reduced Ketone) Intermed->Alcohol Reduction (Major Pathway) Oxidized Oxidized/Dimerized Products Intermed->Oxidized Oxidation (Minor Pathway) Temp Temp > 4°C Time Time > 24h

Figure 1: The primary degradation pathway of pyrrolidinophenone derivatives in blood, highlighting the reduction to the dihydro-metabolite.

Module 2: Troubleshooting Guide (Q&A)

Use this decision tree to diagnose your specific issue.

Q1: "I used standard Grey-Top (NaF/Oxalate) tubes. Why is my recovery low?"

A: Sodium Fluoride (NaF) is an esterase inhibitor. It is excellent for preventing the breakdown of ester-based drugs (like Cocaine or Heroin). However, Analogue-1 is not an ester. While NaF helps by preventing bacterial growth (which changes pH), it does not stop the chemical reduction of the ketone group at neutral pH.

  • Correction: You must acidify the sample or freeze it immediately.

Q2: "I stored samples at -20°C but thawed them twice. Is that a problem?"

A: Yes. Freeze-thaw instability is a known issue for synthetic cathinones.

  • Mechanism: During the thawing process, the sample passes through the "danger zone" (0°C to 20°C) where chemical reactivity spikes. Repeated cycles accumulate this damage.

  • Correction: Aliquot samples before freezing. Never refreeze a thawed sample intended for quantification.

Q3: "The parent drug is gone. Can I still prove exposure?"

A: Likely, yes. You need to target the dihydro-metabolite .

  • Strategy: If the ketone reduced to an alcohol, the mass of the molecule will increase by +2 Da (Hydrogenation).

  • Action: Scan for the parent mass [M+2H]. If Analogue-1 is MW 247, look for MW 249.

Q4: "Can I use Methanol for extraction?"

A: Proceed with caution. Methanol can sometimes induce solvolysis or methylation artifacts in synthetic cathinones over long periods. Acetonitrile (ACN) is generally preferred for protein precipitation and working solutions for this class of compounds.

Module 3: Validated Preservation Protocol

This protocol is considered the "Gold Standard" for pyrrolidinophenone stability.

Step 1: Collection & Acidification
  • Collect blood into a Grey-Top Tube (NaF/Potassium Oxalate).

  • IMMEDIATELY transfer an aliquot (e.g., 1 mL) to a storage tube.

  • Acidify: Add preservative to lower pH to ~4.0–5.0.

    • Option A (Citrate Buffer): Add 20-50 µL of 1M Citrate Buffer (pH 4).

    • Option B (HCl): Add 10 µL of 5M HCl per 1 mL of blood (Validate pH with a strip; do not go < pH 3 to avoid hemolysis interfering with extraction).

  • Vortex gently for 10 seconds.

Step 2: Storage
  • Freeze at -20°C or -80°C immediately.

  • Do not store in a frost-free freezer (the temperature cycling damages the sample).

Step 3: Extraction (Pre-Analysis)
  • Thaw samples in cold water or a 4°C fridge (never warm water).

  • Process immediately using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Internal Standard: Use a deuterated analog (e.g., MDPV-d8) added before any manipulation to track recovery losses.

Comparative Stability Data
Storage ConditionTimePreservativePredicted RecoveryStatus
20°C (Room Temp) 48 HoursNone< 40%FAILED
20°C (Room Temp) 48 HoursNaF Only~ 60%⚠️ RISKY
4°C (Fridge) 7 DaysNaF Only~ 80%⚠️ CAUTION
-20°C (Freezer) 30 DaysNaF Only> 90%ACCEPTABLE
-20°C (Freezer) 6 MonthsNaF + Acid > 95%🌟 OPTIMAL

Module 4: Diagnostic Workflow

Use this logic flow to determine your next step.

TroubleshootingTree Start Start: Low Recovery Detected CheckTemp Was sample stored > 20°C for > 24 hours? Start->CheckTemp CheckAcid Was sample acidified (pH < 6)? CheckTemp->CheckAcid No (Frozen/Fridge) ResultDegradation Cause: Thermal Degradation. Data likely unrecoverable. CheckTemp->ResultDegradation Yes CheckMetabolite Screen for Dihydro-Metabolite (+2 Da Mass Shift) CheckAcid->CheckMetabolite No ResultMethod Cause: Extraction/Matrix Effect. Check Ion Suppression. CheckAcid->ResultMethod Yes ResultpH Cause: pH Instability. Parent converted to alcohol. CheckMetabolite->ResultpH Metabolite Found CheckMetabolite->ResultMethod Metabolite Absent

Figure 2: Diagnostic decision tree for investigating sample loss.

References

  • Soh, Y.N. & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances in bovine blood using liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology . Link

    • Relevance: Establishes the baseline instability of pyrrolidinophenone derivatives (MDPV class)
  • Tsujikawa, K. et al. (2013). Stability of existing and new synthetic cathinones in blood. Forensic Science International . Link

    • Relevance: Defines the temperature-dependent degradation rates and the efficacy of -20°C storage for this chemical class.
  • Glicksberg, L. et al. (2016). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology . Link

    • Relevance: Provides comprehensive data on pH-dependent stability and the superiority of acidified preserv
  • Scientific Working Group for Forensic Toxicology (SWGTOX) . Standard Practices for Method Validation in Forensic Toxicology. Link

    • Relevance: Guidelines for validating stability during method development.

Sources

Troubleshooting

Reducing background noise in FTIR analysis of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone

Topic: Reducing Background Noise in FTIR Analysis of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone (MDPV) Executive Summary Subject: 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone (MDPV). Class: Synthetic Cathin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in FTIR Analysis of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone (MDPV)

Executive Summary

Subject: 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone (MDPV). Class: Synthetic Cathinone (β-keto-prolintane analog). Critical Challenge: MDPV is typically analyzed as a hydrochloride salt (MDPV·HCl). This form is hygroscopic, leading to significant water interference in the 3300–3400 cm⁻¹ region, often obscuring the amine salt (N-H⁺) stretches. Additionally, the tertiary amine structure makes the molecule sensitive to


 adduct formation if the freebase is exposed to air.

This guide provides a root-cause analysis and self-validating protocols to maximize Signal-to-Noise Ratio (SNR) and spectral fidelity.

Module 1: Atmospheric Control (The Invisible Noise)

The Problem: and Interference

Atmospheric noise is not random; it is spectral data from the air.

  • Water Vapor: Creates a "comb" of jagged peaks between 3500–3000 cm⁻¹ (masking the N-H stretch of MDPV·HCl) and around 1600 cm⁻¹ (interfering with the critical C=O ketone stretch at ~1690 cm⁻¹).

  • Carbon Dioxide: Appears as a doublet at 2350 cm⁻¹ and a singlet at 667 cm⁻¹ . While 2350 cm⁻¹ is usually in a "silent" region, the 667 cm⁻¹ band can distort the fingerprint region where methylenedioxy ring deformations occur.

Protocol A: The "Active Purge" Workflow

Do not rely solely on background subtraction if humidity fluctuates.

  • Source: Dry Nitrogen (

    
    ) or desiccated air (Dew point < -40°C).
    
  • Flow Rate: 5–10 L/min (Standard benchtop FTIR).

  • Equilibration:

    • Step 1: Clean ATR crystal.[1]

    • Step 2: Purge for 15 minutes before taking the Background scan.

    • Step 3: Place MDPV sample immediately.

    • Step 4: Wait 2 minutes before scanning (to flush air introduced during sample placement).

Technical Insight: The time gap between the Background scan and the Sample scan is the "Drift Window." If humidity changes by even 1% during this window, subtraction will fail, resulting in derivative-shaped noise features.

Module 2: The Sample Interface (ATR Physics)

The Problem: Poor Contact & Evanescent Wave Scattering

In Attenuated Total Reflectance (ATR), the IR beam penetrates the sample only by ~0.5–2.0 µm (the evanescent wave).

  • MDPV[2]·HCl Nature: Often a crystalline powder. If the powder is coarse, air gaps exist between the crystal and the sample.

  • Result: Low band intensity and a tilted baseline (scattering).

Protocol B: The "High-Pressure" Contact Method

Goal: Maximize the effective pathlength without damaging the crystal.

  • Preparation: Grind the MDPV sample lightly with a mortar and pestle if the crystals are large (>50 µm).

  • Placement: Cover the entire active area of the crystal (usually diamond or ZnSe).

  • Pressure:

    • Use a high-pressure clamp (slip-clutch mechanism).

    • Metric: Apply pressure until the preview spectrum absorbance at 1690 cm⁻¹ (C=O) stabilizes.

    • Warning: Do not over-tighten beyond the "click" of the slip-clutch to avoid cracking the anvil.

  • Validation: Check the Absorbance of the strongest peak. For ATR, the C=O peak should ideally be between 0.1 and 0.4 Absorbance Units (AU) . < 0.05 AU indicates poor contact.

Module 3: Signal Processing (The Mathematics)

The Problem: Random Noise vs. Spectral Resolution

High-frequency random noise ("fuzz") can be reduced mathematically, but aggressive smoothing destroys the fine structure of the MDPV aromatic ring peaks (~1490 cm⁻¹ and ~1445 cm⁻¹).

Protocol C: Optimized Acquisition & Smoothing
ParameterRecommendationScientific Rationale
Resolution 4 cm⁻¹Optimal balance. 2 cm⁻¹ adds noise; 8 cm⁻¹ loses doublet resolution.
Scans (N) 32 or 64SNR improves by

. Going from 1 to 32 scans improves SNR by 5.6x. Going to 128 scans only doubles it again but takes 4x longer.
Apodization Norton-Beer (Medium)Reduces "ringing" (sidelobes) around the sharp carbonyl peak better than Boxcar.
Smoothing Savitzky-GolayWindow Size: 9–13 points. Order: 3. Crucial: Window size must be < 50% of the Full Width at Half Maximum (FWHM) of the narrowest peak.

Visualizing the Solution

Workflow: Noise Reduction Logic

FTIR_Noise_Reduction cluster_env 1. Environmental Check cluster_sample 2. Sample Interface cluster_process 3. Processing start Start: Noisy MDPV Spectrum check_h2o Peaks at 3500-3000 cm⁻¹? start->check_h2o purge Action: N₂ Purge (15 min) Re-run Background check_h2o->purge Yes check_int Low Intensity (<0.1 AU)? Tilted Baseline? check_h2o->check_int No purge->check_int grind Action: Grind Sample Increase Clamp Pressure check_int->grind Yes check_noise High Frequency Fuzz? check_int->check_noise No grind->check_noise smooth Action: Savitzky-Golay (Window: 9-13 pts) check_noise->smooth Yes final High Fidelity MDPV Spectrum check_noise->final No smooth->final

Caption: Step-by-step logic flow for isolating and eliminating specific noise sources in MDPV analysis.

Frequently Asked Questions (FAQs)

Q1: My MDPV spectrum has a "derivative" look (peaks go up and down). What is happening? A: This is likely the Christiansen Effect or phase error, common in ATR when the refractive index of the sample changes rapidly near an absorption band.

  • Fix: Ensure the ATR crystal is clean.[1] If using a diamond ATR, this can also happen if the sample is not in intimate contact. Grind the sample finer and apply more pressure. You may also apply an "ATR Correction" algorithm in your software (e.g., OMNIC or OPUS) which corrects for the penetration depth variance.

Q2: The region around 2800–3000 cm⁻¹ is a mess. Is this noise? A: Not necessarily. MDPV·HCl has complex features here:

  • Aromatic C-H: ~3050 cm⁻¹.

  • Aliphatic C-H: ~2900 cm⁻¹.

  • Amine Salt (N-H⁺): A broad, underlying band often stretching from 2400 to 3000 cm⁻¹.

  • Validation: Check the 1250 cm⁻¹ region. If the C-O-C (methylenedioxy) peaks are sharp, the messiness at 3000 cm⁻¹ is likely real chemical complexity, not noise.

Q3: I see a strong peak at 2350 cm⁻¹ that points down. Why? A: This is a negative


 band . It means there was more carbon dioxide in the path during your Background scan than during your Sample scan.
  • Fix: Your breath contains ~40,000 ppm

    
    . Did you breathe into the chamber while loading the sample? Exhale away from the instrument or use a purge shield.
    

Q4: Can I use KBr pellets instead of ATR to reduce noise? A: You can, but it introduces different risks. MDPV·HCl reacts with KBr under high pressure (ion exchange) to form MDPV·HBr, which shifts peak positions. If you must use transmission, use an inert matrix or a Nujol mull, but ATR is preferred for forensic/pharmaceutical consistency (SWGDRUG guidelines).

References

  • SWGDRUG. (2016).[3] Scientific Working Group for the Analysis of Seized Drugs Recommendations (Version 7.1).[4][Link]

  • National Institute of Standards and Technology (NIST). (2013). Methods of Analysis/Synthetic Drug Identification.[2][4][5][Link]

  • Spectroscopy Online. (2020). Contact and Orientation Effects in FT-IR ATR Spectra.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of mass spectral fragmentation patterns: 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone vs MDPV

A Comparative Guide to the Mass Spectral Fragmentation of MDPV and its Ethanone Analogue Introduction Synthetic cathinones represent a large and structurally diverse class of new psychoactive substances (NPS). Their cont...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectral Fragmentation of MDPV and its Ethanone Analogue

Introduction

Synthetic cathinones represent a large and structurally diverse class of new psychoactive substances (NPS). Their continuous evolution on the clandestine market presents a significant challenge for forensic and research laboratories, demanding robust and precise analytical methodologies for their identification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the structural elucidation of these compounds.[1][2] However, the existence of numerous isomers and analogues requires a deep understanding of their fragmentation patterns to ensure unambiguous identification.[3]

This guide provides an in-depth comparison of the mass spectral fragmentation patterns of two closely related synthetic cathinones: 3,4-Methylenedioxypyrovalerone (MDPV) and its shorter-chain analogue, 1-Benzo[4][5]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone. The primary structural difference between these two molecules is the presence of a propyl group on the alpha-carbon of the keto-moiety in MDPV, which is absent in the ethanone analogue. This seemingly minor variation induces significant and diagnostically crucial differences in their fragmentation behavior under collision-induced dissociation (CID), which this guide will explore in detail.

Analytical Rationale: Why LC-MS/MS?

While gas chromatography-mass spectrometry (GC-MS) is a staple in many forensic laboratories, its application to synthetic cathinones, especially those containing a pyrrolidine ring, is fraught with challenges.[4][6] These compounds are often thermally labile and can undergo degradation in the hot GC inlet, leading to the formation of artifacts and potentially misleading mass spectra.[4] The extensive fragmentation under electron impact (EI) ionization can also result in spectra dominated by low-mass ions, lacking a distinct molecular ion and reducing specificity.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a soft ionization technique like electrospray ionization (ESI) circumvents these issues.[5][7] ESI typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, preserving the crucial molecular weight information.[8] Subsequent fragmentation in the collision cell (MS/MS) is controlled and reproducible, providing structurally significant product ions that are key to identifying and differentiating closely related analogues.[9][10]

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of synthetic cathinones, designed to achieve excellent chromatographic separation and generate high-quality tandem mass spectra.

1. Sample Preparation:

  • Prepare a stock solution of each analyte at 1 mg/mL in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.

  • For analysis in biological matrices like urine or plasma, a solid-phase extraction (SPE) or protein precipitation step is recommended to minimize matrix effects.[5][9]

2. Liquid Chromatography (LC) Conditions:

  • System: Agilent 1200 Series LC or equivalent.[5]

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for separating cathinone analogues.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.2 min: Return to 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • System: Q-Exactive Orbitrap Mass Spectrometer or equivalent triple quadrupole system.[9][11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 350 °C.[9]

  • Acquisition Mode: Targeted MS/MS (also known as Product Ion Scan).

    • Full Scan (MS1): Scan range m/z 100-400 to identify the [M+H]⁺ precursor ions.

    • MS/MS Scan (MS2): Isolate the respective [M+H]⁺ ions and fragment them using a normalized collision energy (NCE) of 20-30 eV. This energy is chosen to induce sufficient fragmentation for structural analysis without complete annihilation of the precursor ion.

Mass Spectral Fragmentation Analysis

The core difference in fragmentation arises from the stability of the iminium cation formed after the characteristic α-cleavage adjacent to the carbonyl group.

MDPV (3,4-Methylenedioxypyrovalerone)
  • Protonated Molecule [M+H]⁺: C₁₆H₂₁NO₃, m/z 276.16

  • Fragmentation Profile: Upon CID, the MDPV precursor ion fragments via several key pathways. The dominant fragmentation is the α-cleavage between the carbonyl carbon and the α-carbon. This cleavage results in the formation of a stable, resonance-delocalized 1-butylidenepyrrolidin-1-ium cation, which is consistently observed as the base peak in the spectrum.

Key Fragmentation Pathways for MDPV:

  • Formation of the Iminium Cation (m/z 126.13): The most characteristic fragmentation involves the cleavage of the Cα-C(O) bond, leading to the loss of the neutral methylenedioxybenzoyl radical and the formation of the 1-butylidenepyrrolidin-1-ium ion. This ion is highly specific to MDPV and its analogues containing the α-propyl group.[12][13]

  • Formation of the Benzoyl Cation (m/z 149.02): An alternative cleavage yields the substituted benzoyl cation. This fragment is common to many synthetic cathinones that share the 3,4-methylenedioxybenzoyl moiety.[3][14]

  • Further Fragmentation: The benzoyl cation (m/z 149) can subsequently lose a carbonyl group (CO) to form an ion at m/z 121.03 or lose CH₂O to form an ion at m/z 135.04 .[14][15]

MDPV_Fragmentation cluster_alpha α-Cleavage M MDPV [M+H]⁺ m/z 276.16 F1 Imnium Cation (1-butylidenepyrrolidin-1-ium) m/z 126.13 M->F1 - C₈H₅O₃• F2 Benzoyl Cation m/z 149.02 M->F2 - C₈H₁₄N• F3 Loss of CO m/z 121.03 F2->F3 F4 Loss of CH₂O m/z 135.04 F2->F4

Fig 1. Proposed fragmentation pathway for MDPV.
1-Benzo[4][5]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone
  • Protonated Molecule [M+H]⁺: C₁₃H₁₅NO₃, m/z 234.11

  • Fragmentation Profile: This ethanone analogue undergoes fragmentation in a manner analogous to MDPV, but the absence of the α-propyl group fundamentally alters the mass of the resulting iminium ion.

Key Fragmentation Pathways for the Ethanone Analogue:

  • Formation of the Iminium Cation (m/z 84.08): The characteristic α-cleavage occurs similarly, leading to the loss of the methylenedioxybenzoyl radical. However, the resulting iminium cation is 1-methylidenepyrrolidin-1-ium. The mass of this ion (m/z 84.08) is the single most important diagnostic feature distinguishing this compound from MDPV.

  • Formation of the Benzoyl Cation (m/z 149.02): This fragment is identical to that produced by MDPV, as the benzoyl portion of the molecule is conserved.[3] This highlights the importance of analyzing the full spectrum rather than relying on a single common fragment.

  • Further Fragmentation: The benzoyl cation (m/z 149) fragments identically to the pathways seen with MDPV, yielding ions at m/z 121.03 and m/z 135.04 .

Ethanone_Analogue_Fragmentation cluster_alpha α-Cleavage M Ethanone Analogue [M+H]⁺ m/z 234.11 F1 Imnium Cation (1-methylidenepyrrolidin-1-ium) m/z 84.08 M->F1 - C₈H₅O₃• F2 Benzoyl Cation m/z 149.02 M->F2 - C₅H₈N• F3 Loss of CO m/z 121.03 F2->F3 F4 Loss of CH₂O m/z 135.04 F2->F4

Fig 2. Proposed fragmentation pathway for the ethanone analogue.

Data Summary and Direct Comparison

The table below summarizes the key precursor and product ions, providing a clear method for differentiating between the two compounds. The diagnostic ions are highlighted.

Ion DescriptionMDPV (m/z)Ethanone Analogue (m/z)Notes
Protonated Molecule [M+H]⁺ 276.16 234.11 Differentiates by molecular weight.
Iminium Cation (Diagnostic) 126.13 84.08 Primary distinguishing fragment.
Benzoyl Cation (Common) 149.02149.02Common fragment, not useful for differentiation.
Benzoyl Fragment135.04135.04Common fragment derived from m/z 149.
Benzoyl Fragment121.03121.03Common fragment derived from m/z 149.

Conclusion

The mass spectral fragmentation patterns of MDPV and its ethanone analogue, 1-Benzo[4][5]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone, are governed by predictable cleavage pathways. While both compounds yield a common benzoyl cation at m/z 149, the presence of the α-propyl group in MDPV leads to the formation of a diagnostic iminium ion at m/z 126. Conversely, the ethanone analogue produces a diagnostically unique iminium ion at m/z 84. This 42-Da difference, corresponding to the mass of the propyl versus the methyl group on the iminium structure, serves as an unambiguous marker for differentiation. This analysis underscores the power of tandem mass spectrometry in distinguishing between closely related structural analogues, a critical capability in the fields of forensic toxicology, clinical chemistry, and drug development.

References

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Consider
  • LC-High-resolution MS Analysis of the Designer Drugs. (n.d.). Google Scholar.
  • A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. (2012, May 22). Agilent.
  • Anizan, S., Ellefsen, K., Huestis, M. A. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. PMC.
  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. (2026, February 6). Spectroscopy Online.
  • Tandem mass spectra of 3,4-MDPV-d 8 : a) MS 2 product ion spectrum of... (n.d.).
  • C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. (n.d.). Shimadzu.
  • Anizan, S., et al. (2015). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Ovid.
  • Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrument
  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. (2020, November 12).
  • DePaoli, G., et al. (2020, April 20).
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Google Scholar.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Google Scholar.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423.

Sources

Comparative

Technical Comparison Guide: Immunoassay Cross-Reactivity of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone

The following technical guide provides an in-depth analysis of the immunoassay cross-reactivity profile for 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone . Executive Summary & Compound Identity Compound: 1-Benzo[1,3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the immunoassay cross-reactivity profile for 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone .

Executive Summary & Compound Identity

Compound: 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone Class: Synthetic Cathinone (Pyrrolidinophenone subclass) Structural Context: This compound is the 2-carbon chain analog of the widely known MDPV (3,4-Methylenedioxypyrovalerone, which possesses a 5-carbon chain).[1][2][3] Analytical Status:

  • Standard Screens: High risk of False Negatives in Amphetamine/MDMA assays; High risk of False Positives in Phencyclidine (PCP) assays.[2]

  • Dedicated Assays: Requires specific "Bath Salt" or "Synthetic Cathinone" ELISA kits for reliable detection.[2]

This guide details the specific cross-reactivity pitfalls researchers face when screening for this analyte using standard immunoassay panels (ELISA, EMIT, CEDIA) and compares its performance against dedicated alternatives.

Mechanism of Interaction (SAR Analysis)

Understanding the cross-reactivity requires analyzing the Structure-Activity Relationship (SAR) between the analyte and the antibodies used in standard screens.[1][3]

Structural Homology[2][3]
  • The "Invisible" Motif (Amphetamines): Standard amphetamine antibodies typically target the primary amine and the phenyl ring.[1] The pyrrolidine ring (a tertiary amine) and the beta-keto group in this compound create significant steric hindrance and electronic differences, preventing binding.[1][3]

  • The "Mimicry" Motif (PCP): The pyrrolidine ring combined with the lipophilic benzodioxole group creates a 3D electrostatic shape that mimics Phencyclidine (PCP), leading to non-specific binding in certain assays (e.g., Synchron, EMIT II).[3]

Interaction Pathway Diagram

The following diagram illustrates the divergent detection pathways:

CrossReactivity cluster_Screens Standard Immunoassay Screens Analyte 1-Benzo[1,3]dioxol-5-yl- 2-pyrrolidin-1-yl-ethanone Amphet_Ab Anti-Amphetamine Ab (Target: Primary Amine) Analyte->Amphet_Ab Steric Hindrance (Pyrrolidine Ring) MDMA_Ab Anti-MDMA Ab (Target: MD-Ring + Amine) Analyte->MDMA_Ab Low Affinity (Beta-Keto Interference) PCP_Ab Anti-PCP Ab (Target: Piperidine/Cyclohexyl) Analyte->PCP_Ab Structural Overlap (Pyrrolidine/Benzodioxole) Result_FN False Negative (No Binding) Amphet_Ab->Result_FN MDMA_Ab->Result_FN Result_FP False Positive (Steric Mimicry) PCP_Ab->Result_FP

Caption: Divergent immunoassay responses. The compound evades detection in Amphetamine/MDMA screens due to the pyrrolidine ring but triggers false positives in PCP screens due to conformational mimicry.[1]

Comparative Performance Guide

A. Standard Immunoassay Screens (Urine Drug Screens)

The following table summarizes the expected cross-reactivity based on the class behavior of MDPV and its analogs.

Screen TypeAssay Platform (Examples)Expected Cross-ReactivityClinical Consequence
Amphetamine EMIT II, Roche Abuscreen< 1% (Negligible) False Negative. The compound will likely be missed even at high concentrations.[1][2][3]
Methamphetamine Siemens, Abbott Architect< 1% (Negligible) False Negative. The tertiary amine structure prevents recognition.[2][3]
MDMA (Ecstasy) CEDIA, DRILow (< 5%) False Negative. Despite the methylenedioxy ring, the beta-keto group disrupts binding.[1][2][3]
Phencyclidine (PCP) Beckman Synchron, EMIT II High Potential (False +) False Positive. Users of this compound may flag as PCP positive.[2][3] Confirmatory testing (LC-MS/MS) is mandatory.[1]
B. Dedicated Synthetic Cathinone Assays (The Alternative)

For accurate detection, researchers must utilize assays specifically engineered for the pyrrolidinophenone structure.

ManufacturerAssay TargetSpecificity for Ethanone AnalogNotes
Randox Bath Salt II (MDPV) High Designed for MDPV (pentyl chain).[1][2][3] The ethanone analog (ethyl chain) will likely cross-react significantly due to the shared core, but sensitivity may vary.[1]
Neogen Synthetic Cathinone (Methcathinone) Variable Some kits target the methcathinone core.[2] Cross-reactivity with pyrrolidine-types is often lower (~30-40%) compared to straight-chain cathinones.[1][2]
NarcoCheck MDPV Dipstick High Rapid lateral flow tests for MDPV are highly specific to the pyrrolidine ring.[2]

Experimental Validation Protocol

To empirically determine the cross-reactivity of this specific analog in your laboratory's specific assay, follow this self-validating protocol adapted from CLSI guidelines.

Workflow Diagram

ValidationProtocol Start Start: Validation Study Prep Preparation: Spike Drug-Free Urine Matrix (0, 100, 500, 1000, 10000 ng/mL) Start->Prep Screen Run Immunoassay Screen (e.g., PCP, Amphetamine, MDPV-Specific) Prep->Screen Calc Calculate % Cross-Reactivity: (Cutoff Conc. / Apparent Conc.) x 100 Screen->Calc Decision Is Result > Cutoff? Calc->Decision Confirm Confirmatory Testing (LC-MS/MS or GC-MS) Decision->Confirm Positive Report Generate Specificity Profile Decision->Report Negative Confirm->Report

Caption: Step-by-step validation workflow for determining cross-reactivity profiles of novel analogs.

Detailed Protocol Steps
  • Matrix Preparation: Obtain verified drug-free urine (negative by LC-MS/MS).[1][2]

  • Spiking Series: Dissolve the reference standard of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone in methanol. Spike into urine to create a concentration range:

    • Negative Control:[2] 0 ng/mL[2]

    • Low: 100 ng/mL[1][2]

    • Cutoff Equivalent (approx): 500 ng/mL (standard MDPV cutoff)[1][3]

    • High: 10,000 ng/mL (to force cross-reactivity)[1][3]

  • Assay Execution: Run the spiked samples on your target immunoassay (e.g., PCP screen) in triplicate.

  • Data Analysis:

    • If the 10,000 ng/mL sample triggers a positive result in a PCP assay (cutoff 25 ng/mL), the cross-reactivity is approximately

      
      .[1][3] While numerically low, clinically high urine concentrations of the drug can still trigger a false positive.
      
  • Confirmation: CRITICAL. Run all "Positive" screening results on LC-MS/MS monitoring the specific MRM transition for the ethanone analog (Parent Ion

    
     Fragment Ions).
    

Interpretation & Troubleshooting

  • The "PCP Trap": If you observe a cluster of PCP-positive samples that fail confirmation (LC-MS/MS negative for PCP), immediately suspect synthetic cathinones like MDPV or this ethanone analog.[1][2]

  • Chain Length Effect: The ethanone analog has a shorter alkyl chain (2 carbons) compared to MDPV (5 carbons).[1] This may result in lower binding affinity in MDPV-specific assays (which often rely on the hydrophobic tail for stability) but could increase non-specific binding in other assays by fitting into smaller binding pockets.[1]

References

  • Macher, A. M., & Penders, T. M. (2013).[2][3] False-positive phencyclidine immunoassay results caused by 3,4-methylenedioxypyrovalerone (MDPV).[1][2][3] Drug Testing and Analysis. [Link]

  • Swortwood, M. J., et al. (2011).[2][3] Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays.[2][3] Drug Testing and Analysis. [Link]

  • Randox Toxicology. (n.d.). DoA V - Bath Salts (Synthetic Cathinones).[1] Randox Toxicology. [Link][1][3]

  • Beck, O., et al. (2014).[2][3] Detectability of new psychoactive substances, 'legal highs', in CEDIA, EMIT, and KIMS immunochemical screening assays for drugs of abuse.[2][3] Drug Testing and Analysis. [Link][1][3]

  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-1-pyrrolidin-1-ylethanone (Compound Summary). National Library of Medicine. [Link][1][3]

Sources

Validation

Spectroscopic Differentiation of 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one from Structural Isomers

Executive Summary & Analytical Challenge In the landscape of New Psychoactive Substances (NPS), the precise structural elucidation of synthetic cathinones is critical. The target molecule, 1-(1,3-benzodioxol-5-yl)-2-(pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

In the landscape of New Psychoactive Substances (NPS), the precise structural elucidation of synthetic cathinones is critical. The target molecule, 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one (hereafter referred to as 3,4-MDP-α-pyrrolidinoacetophenone or 3,4-MDP-2-P ), represents the "parent" scaffold of the pyrovalerone class, lacking the


-alkyl chain found in its more notorious homolog, MDPV.

The analytical challenge is threefold:

  • Homolog Confusion: Distinguishing it from alkylated homologs like MDPV (propyl chain) or MDPHP (hexyl chain).

  • Regioisomerism: Differentiating the 3,4-methylenedioxy substitution from the 2,3-methylenedioxy isomer (a common synthetic impurity or deliberate variant).

  • Ring Isomerism: Distinguishing the pyrrolidine ring from isomeric piperidine or diethylamine variants.

This guide provides a validated spectroscopic workflow to unequivocally identify 3,4-MDP-2-P, emphasizing that Mass Spectrometry (MS) is a screening tool, while Nuclear Magnetic Resonance (NMR) is the definitive confirmation method.

Structural Analysis & Isomer Landscape

Before instrument parameters, we must define the structural variables.

FeatureTarget: 3,4-MDP-2-PRegioisomer: 2,3-MDP-2-PHomolog: MDPV
Formula



MW 233.26 g/mol 233.26 g/mol 275.34 g/mol

-Carbon
Methylene (

)
Methylene (

)
Methine (

)
Aromatic 3,4-substitution2,3-substitution3,4-substitution
Base Peak m/z 84 m/z 84 m/z 126

Analytical Workflow

The following decision tree outlines the logical progression from sample receipt to structural confirmation.

AnalyticalWorkflow Start Unknown Sample (Powder/Liquid) Extraction L/L Extraction (pH 9-10 -> CHCl3) Start->Extraction GCMS GC-MS Screening (EI Mode) Extraction->GCMS Decision1 Base Peak? GCMS->Decision1 MZ126 m/z 126 (MDPV/Homolog) Decision1->MZ126 Alkyl Chain Present MZ84 m/z 84 (Pyrrolidino-ethanone) Decision1->MZ84 No Alkyl Chain NMR 1H & 13C NMR (CDCl3 or DMSO-d6) MZ84->NMR Regioisomer Check Result34 CONFIRMED: 3,4-MDP-2-P (ABX Coupling) NMR->Result34 Result23 ISOMER: 2,3-MDP-2-P (ABC Coupling) NMR->Result23

Figure 1: Validated workflow for differentiating pyrrolidino-ethanones. Note that GC-MS alone cannot reliably distinguish the 2,3 and 3,4 regioisomers.

Deep Dive: Mass Spectrometry (GC-MS)

While MS is excellent for determining the side-chain length (distinguishing the target from MDPV), it is insufficient for distinguishing the 2,3- and 3,4-regioisomers because their fragmentation pathways are nearly identical.

Fragmentation Pathway

The primary fragmentation in Electron Ionization (EI) is the


-cleavage adjacent to the nitrogen, forming the iminium ion.

Target (3,4-MDP-2-P):

  • Parent Ion (

    
    ):  m/z 233 (often weak or absent).
    
  • Base Peak: m/z 84 . This corresponds to the pyrrolidinyl-methylene ion

    
    .
    
  • Acylium Ion: m/z 149 (3,4-methylenedioxybenzoyl).[1]

Comparison with MDPV:

  • MDPV Base Peak: m/z 126 .[2][3] This is heavier by 42 Da (

    
    ) due to the propyl chain on the 
    
    
    
    -carbon.
Experimental Protocol: GC-MS
  • Sample Prep: Dissolve ~1 mg sample in 1 mL Methanol.

  • Column: DB-1MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Interpretation:

    • Observe Retention Time (RT).[4] The 3,4-isomer typically elutes later than the 2,3-isomer on non-polar columns due to better packing/intermolecular forces, but this is relative and requires reference standards.

    • Critical Check: If base peak is 126, 112, or 98, it is NOT the target. It must be 84.

Fragmentation Parent Parent Molecule (m/z 233) AlphaCleavage α-Cleavage Parent->AlphaCleavage Iminium Iminium Ion (Base Peak) [CH2=N(C4H8)]+ m/z 84 AlphaCleavage->Iminium Acylium Acylium Ion [Ar-C=O]+ m/z 149 AlphaCleavage->Acylium Minor Path

Figure 2: EI-MS Fragmentation pathway. The m/z 84 peak confirms the specific "ethanone-pyrrolidine" core.

Deep Dive: NMR Spectroscopy (The Gold Standard)

To distinguish the 3,4-isomer (target) from the 2,3-isomer, Proton (


H) NMR is non-negotiable. The aromatic region provides the "fingerprint."
Proton ( H) NMR Characteristics

Solvent:


 or 

.[3]
Feature3,4-Isomer (Target)2,3-Isomer (Impurity)
Aromatic Pattern ABX System (3 protons)ABC System (3 protons)
Coupling One doublet (d) One doublet of doublets (dd) One doublet (d)Often overlapping multiplets or distinct triplet-like patterns due to crowding.
Chemical Shifts

7.5 - 7.6 (dd, H-6)

7.4 (d, H-2)

6.8 - 6.9 (d, H-5)
Protons at H-4, H-5, H-6 are often shifted upfield slightly relative to H-2/H-6 of the 3,4-isomer.
Methylenedioxy Singlet (

6.[2]05)
Singlet (

6.00 - 6.10)

-Protons
Singlet (approx

3.8 - 4.0)
Singlet (similar range)

Key Discrimination Logic: In the 3,4-isomer , the protons at positions 2 and 6 are magnetically non-equivalent but show distinct meta and ortho coupling. H-5 is ortho-coupled to H-6. In the 2,3-isomer , the symmetry and electronic environment change. The proton adjacent to the ring oxygen (H-4) and the distal proton (H-6) create a different splitting pattern, often appearing as a "tighter" group of signals compared to the spread-out ABX of the 3,4-isomer.

Carbon ( C) NMR

The chemical shifts of the carbons attached to the dioxole ring differ:

  • 3,4-Isomer: The quaternary carbons (C-3, C-4) appear around

    
     148-153 ppm.
    
  • 2,3-Isomer: The quaternary carbons (C-2, C-3) are shifted due to the "ortho" effect of the carbonyl group being adjacent to the oxygenated ring position.

Infrared Spectroscopy (IR)[1][5]

While less specific than NMR, IR can provide rapid differentiation if reference spectra are available.

  • C-O-C Stretch: Both isomers show strong bands ~1250 cm⁻¹.[2]

  • Fingerprint Region (1500-1200 cm⁻¹): The substitution pattern (2,3 vs 3,4) alters the ring breathing modes.

    • 3,4-Isomer: Typically shows two distinct sharp bands in the 1260-1240 cm⁻¹ region.

    • 2,3-Isomer: Often shows a shifted profile. Note: Reliance solely on IR is risky without a simultaneous reference standard run.

Summary of Comparison Data

The table below summarizes the key data points for the target versus its primary confusers.

ParameterTarget (3,4-MDP-2-P) Isomer (2,3-MDP-2-P) Homolog (MDPV)
GC-MS Base Peak 84 84 126
GC-MS Molecular Ion 233233275
1H NMR Aromatic ABX (d, d, dd)ABC (multiplet/t)ABX (d, d, dd)
1H NMR Side Chain Singlet (

)
Singlet (

)
Triplet/Multiplet (

)
Regulatory Status Controlled (Analog Act)Controlled (Isomer)Schedule I (Specific)

References

  • Abiedalla, Y. F., et al. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV).[1] Forensic Science International, 223(1-3), 189-197.

  • Springer, D., & Maurer, H. H. (2003). Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry.[5] Journal of Chromatography B, 793(2), 377-388.[5]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 3,4-Methylenedioxypyrovalerone (MDPV).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14916597, 2-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylethanone.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone
Reactant of Route 2
Reactant of Route 2
1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone
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